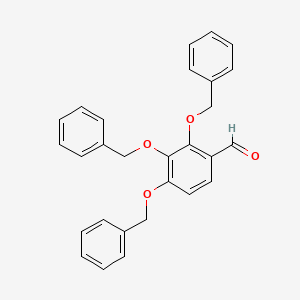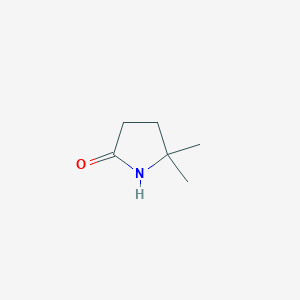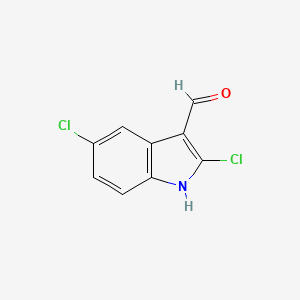
2,5-二氯-1H-吲哚-3-甲醛
描述
2,5-dichloro-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C9H5Cl2NO and its molecular weight is 214.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-dichloro-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dichloro-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和化学反应
- 金催化的环异构化:报道了一种使用金(I)催化的环异构化制备 1H-吲哚-2-甲醛的方法。该工艺适用于多种底物,表明在合成相关化合物中具有潜在应用 (Kothandaraman 等,2011)。
- 绿色和可持续的纳米催化途径:使用 ZnO 纳米颗粒和无溶剂研磨法,以绿色和可持续的方式通过 Knoevenagel 缩合合成吲哚-3-甲醛,表明其在有机合成中的广泛应用和潜在的环境效益 (Madan,2020)。
生物和药理活性
- 合成和抗惊厥活性:对从 2-苯基-1H-吲哚-3-甲醛合成的具有抗惊厥和抗微生物活性的新型吲哚衍生物的研究,指出了可能的治疗应用 (Gautam 等,2021)。
- 实验光谱、计算和分子对接研究:通过光谱和计算方法对 1H-吲哚-3-甲醛进行详细研究,包括与不同受体的分子对接,突出了其在药物发现和分子研究中的重要性 (Fatima 等,2022)。
材料科学和催化
- 杂环化合物一步合成:一种铜催化的级联反应用于合成 2-氨基-5H-嘧啶并吲哚,证明了吲哚甲醛在创建复杂杂环中的效用,这在材料科学中很重要 (Biswas & Batra, 2012)。
- 新杂环化合物的反应:由 1-烷基-2-氯-1H-吲哚-3-甲醛形成三唑并(噻二氮杂卓)吲哚,突出了其在创建新杂环化合物中的作用,这与材料和化学研究相关 (Vikrishchuk 等,2019)。
作用机制
Target of Action
It is known that indole derivatives, which include 2,5-dichloro-1h-indole-3-carbaldehyde, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These compounds are helpful in developing new useful derivatives .
Mode of Action
Indole-3-carbaldehyde, a related compound, has reactivity typical of aromatic aldehydes . It can easily be oxidized to indole-3-carboxylic acid and can condense with nitromethane in a Henry reaction to give 3-nitrovinyl indole .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives likely interact with a variety of biochemical pathways.
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
生化分析
Biochemical Properties
2,5-Dichloro-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 2,5-dichloro-1H-indole-3-carbaldehyde, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes often involves binding to the active site, leading to enzyme inhibition and subsequent disruption of cellular processes. Additionally, 2,5-dichloro-1H-indole-3-carbaldehyde can interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream signaling events .
Cellular Effects
2,5-Dichloro-1H-indole-3-carbaldehyde exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. In cancer cells, 2,5-dichloro-1H-indole-3-carbaldehyde has been shown to induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Additionally, the compound can affect gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Molecular Mechanism
The molecular mechanism of action of 2,5-dichloro-1H-indole-3-carbaldehyde involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function . For instance, 2,5-dichloro-1H-indole-3-carbaldehyde can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis . Additionally, the compound can activate or inhibit signaling pathways by binding to receptors or other signaling proteins, leading to changes in downstream signaling events . These interactions can result in alterations in gene expression, enzyme activity, and cellular function, contributing to the compound’s overall biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-dichloro-1H-indole-3-carbaldehyde can change over time due to factors such as stability, degradation, and long-term effects on cellular function . The compound’s stability in various experimental conditions is crucial for its effectiveness in biochemical assays and studies. Over time, 2,5-dichloro-1H-indole-3-carbaldehyde may undergo degradation, leading to a decrease in its activity and potency . Long-term exposure to the compound can also result in changes in cellular function, such as alterations in cell proliferation, differentiation, and apoptosis . These temporal effects are important considerations for researchers using 2,5-dichloro-1H-indole-3-carbaldehyde in their studies .
Dosage Effects in Animal Models
The effects of 2,5-dichloro-1H-indole-3-carbaldehyde can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of cancer cell proliferation and induction of apoptosis . At higher doses, 2,5-dichloro-1H-indole-3-carbaldehyde may cause toxic or adverse effects, including damage to normal cells and tissues . Threshold effects, where a specific dosage level is required to achieve a particular biological effect, are also observed with this compound . Understanding the dosage effects of 2,5-dichloro-1H-indole-3-carbaldehyde is essential for determining its therapeutic potential and safety in animal models .
Metabolic Pathways
2,5-Dichloro-1H-indole-3-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity . The compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with different biological properties . These metabolic pathways can affect the compound’s activity, stability, and overall biological effects . Additionally, 2,5-dichloro-1H-indole-3-carbaldehyde can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of 2,5-dichloro-1H-indole-3-carbaldehyde within cells and tissues are critical for its biological activity . The compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . These interactions can influence the compound’s localization, accumulation, and overall biological effects . Understanding the transport and distribution mechanisms of 2,5-dichloro-1H-indole-3-carbaldehyde is essential for optimizing its use in biochemical and pharmaceutical applications .
Subcellular Localization
The subcellular localization of 2,5-dichloro-1H-indole-3-carbaldehyde can affect its activity and function within cells . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biological effects . Understanding the subcellular localization of 2,5-dichloro-1H-indole-3-carbaldehyde is important for elucidating its mechanism of action and optimizing its use in research and therapeutic applications .
属性
IUPAC Name |
2,5-dichloro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-5-1-2-8-6(3-5)7(4-13)9(11)12-8/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHFOBKXMFUJCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(N2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402322 | |
| Record name | 2,5-dichloro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
535924-87-9 | |
| Record name | 2,5-dichloro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


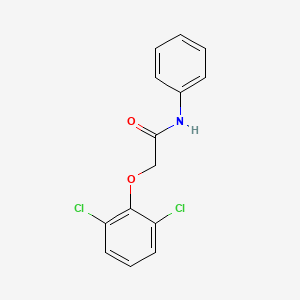

![2-[2-(2-Phenylethyl)-1,3-dioxolan-2-YL]phenol](/img/structure/B1365585.png)


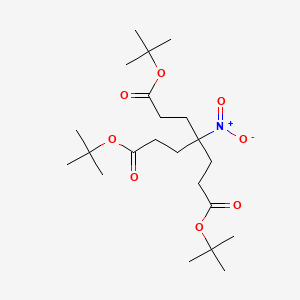



![Bicyclo[4.2.0]octa-1,3,5-trien-3-amine](/img/structure/B1365601.png)

![(1R,2S)-2-[2-(trimethylsilyl)ethynyl]cyclopentan-1-ol](/img/structure/B1365605.png)
